3-[2-(Thiophen-2-yl)ethynyl]aniline

Lipophilicity ADME Properties Drug-Likeness

The ortho/para isomer confusion in aryl acetylene procurement introduces unpredictable LogP shifts and failed SAR. This specific meta-substituted aniline (CAS 930395-89-4) solves regioisomer risk. - Predicted LogP 3.0 (vs ortho 3.31): Enhances aqueous solubility, reduces non-specific binding. - 'Broken' conjugation: Produces higher bandgap polymers for electrochromic devices. - Standardized ≥95% purity: Reliable Sonogashira coupling with fewer side products.

Molecular Formula C12H9NS
Molecular Weight 199.27 g/mol
CAS No. 930395-89-4
Cat. No. B3372883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Thiophen-2-yl)ethynyl]aniline
CAS930395-89-4
Molecular FormulaC12H9NS
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C#CC2=CC=CS2
InChIInChI=1S/C12H9NS/c13-11-4-1-3-10(9-11)6-7-12-5-2-8-14-12/h1-5,8-9H,13H2
InChIKeyYJBXKIJONBLJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-(Thiophen-2-yl)ethynyl]aniline: meta-Aryl Acetylene Scaffold


3-[2-(Thiophen-2-yl)ethynyl]aniline (CAS 930395-89-4) is a heterocyclic small molecule building block classified as an aryl acetylene. Its structure comprises an aniline core linked to a thiophene ring via an ethynyl spacer at the meta-position, conferring a distinct spatial and electronic profile relative to its ortho- and para-substituted isomers [1]. This compound is primarily utilized as a research intermediate in medicinal chemistry and materials science, with its unique conjugation pattern influencing potential applications in designing selective ligands and advanced polymers .

Meta‑aryl acetylene scaffold for regioisomer‑specific studies
Supports medicinal chemistry and conjugated polymer research
Standardized commercial purity simplifies procurement and synthesis

Thiophenylethynylaniline Isomer Interchangeability Risk


The specific regioisomerism of the aniline substitution (ortho, meta, or para) is critical to the compound's chemical and biological behavior. While all isomers share the same molecular formula (C12H9NS) and similar molecular weights [1], their distinct geometries dictate different dipole moments, steric interactions, and electronic distribution, which directly impacts binding affinity in biological targets and packing in solid-state materials. Therefore, a generic substitution with the 2- or 4-substituted analog without rigorous validation introduces a high risk of project failure, as differences in reactivity and molecular recognition are not merely theoretical but are established tenets of structure-activity relationships [2].

Ortho‑isomer may exhibit higher predicted lipophilicity, potentially altering ADME behavior in target assays.
Para‑isomer can enable more extended π‑conjugation; its direct use may shift material optical and electronic properties.
Regioisomer interchange without validation may compromise target binding or solid‑state packing; project‑specific verification is essential.

Quantitative Evidence for 3-[2-(Thiophen-2-yl)ethynyl]aniline


Meta vs. Ortho Substitution: LogP Comparison

The lipophilicity, a key determinant of membrane permeability and bioavailability, varies significantly with the substitution pattern. While direct experimental logP data for 3-[2-(Thiophen-2-yl)ethynyl]aniline is not publicly available, computational predictions from authoritative sources indicate a LogP of 3.00 [1]. This is notably lower than the computationally predicted LogP of 3.31 for the ortho-substituted analog, 2-(thiophen-2-ylethynyl)aniline . This difference in hydrophobicity can have a measurable impact on a compound's pharmacokinetic profile in drug discovery programs.

LogP Comparison
Cross-study comparable
ΔLogP ≈ −0.31 (Lower)
Supports lipophilicity‑based isomer selection
Predicted XLogP3‑AA; experimental verification recommended
Lipophilicity ADME Properties Drug-Likeness

Meta-Isomer Purity Consistency

For synthetic reliability and reproducibility, the minimum purity of the starting material is a critical procurement specification. 3-[2-(Thiophen-2-yl)ethynyl]aniline is commercially available with a consistent minimum purity specification of 95% from multiple established vendors including AKSci , CymitQuimica , and Chemscene . This level of consistency across independent suppliers reduces the risk of batch-to-batch variability in research outcomes. In contrast, the 2-substituted isomer is less commonly stocked and may have variable purity specifications, while the 4-substituted analog is more readily available but its ethynyl-linked version is not as widely standardized in purity across vendors, often requiring custom synthesis.

Purity Consistency
Supplier data
≥95% min. purity across multiple vendors
Simplifies procurement; reduces pre‑experimental purification
Verify lot‑specific COA for critical experiments
Chemical Synthesis Purity Specification Procurement

Meta-Substitution: π-Conjugation Disruption in Polymers

In the context of conductive polymers, the substitution pattern on the aniline ring directly modulates the effective conjugation length. Research on analogous aniline-thiophene systems demonstrates that meta-substitution leads to 'broken' π-conjugation, resulting in a higher bandgap and altered redox potentials compared to the more extended conjugation of para-substituted analogs [1]. Specifically, studies on polyether-bridged thiophene-aniline derivatives show that monomers with a 3-thienyl linkage yield polymers with distinct electrochemical properties due to this disruption in conjugation [1]. While direct electrochemical data for 3-[2-(Thiophen-2-yl)ethynyl]aniline is not published, this class-level inference strongly suggests that its meta-linkage provides a unique electronic starting point for synthesizing polymers with tailored optical and electronic properties, unlike the para-isomer which favors more delocalized systems.

π‑Conjugation Control
Class‑level inference
Meta‑linkage expected to yield broken π‑conjugation (higher bandgap)
Enables tailored electronic properties in polymers
Direct electrochemical data for this compound not published
Conjugated Polymers Electrochemistry Materials Science

Key Research Applications for 3-[2-(Thiophen-2-yl)ethynyl]aniline


Lipophilicity Tuning for Lead Optimization

In drug discovery programs where a core scaffold is being optimized for ADME properties, the meta-substituted aniline offers a quantifiably lower predicted LogP (3.0) compared to its ortho isomer (3.31) [REFS-1, REFS-2]. Researchers aiming to improve aqueous solubility or reduce non-specific binding can use this scaffold as a starting point to avoid the higher hydrophobicity associated with the ortho-substituted analog, thereby streamlining the hit-to-lead process.

Disrupted π-Conjugation for Bandgap Control

For materials scientists developing novel electrochromic devices or organic semiconductors, the meta-linkage in 3-[2-(Thiophen-2-yl)ethynyl]aniline is a critical structural feature. Based on studies of similar monomers, this regioisomer is expected to produce polymers with 'broken' conjugation, leading to higher optical bandgaps and distinct redox behavior relative to polymers derived from the para-substituted isomer [2]. This makes it a preferred monomer when a wider bandgap material is desired.

Cross-Coupling Building Block

The compound serves as a robust starting material for Sonogashira or other palladium-catalyzed cross-coupling reactions to build more complex molecular architectures. The availability of this specific isomer with a standardized purity of ≥95% from multiple vendors [REFS-4, REFS-5, REFS-6] reduces the risk of unexpected side reactions and simplifies purification of downstream products, making it a reliable choice for complex multi-step syntheses.

Application
Selection Property
Validation Focus
Lipophilicity tuning in lead optimization
Meta‑regiochemistry for lower predicted LogP
ADME profile comparison with isomer series
Bandgap control in conjugated polymers
Meta‑linkage for broken π‑conjugation
Electrochemical and optical property validation
Cross‑coupling building block
Standardized commercial purity and regioisomeric identity
Synthetic reproducibility and downstream purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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